molecular formula C40H30N4O5 B14609232 N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide CAS No. 60498-44-4

N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide

Cat. No.: B14609232
CAS No.: 60498-44-4
M. Wt: 646.7 g/mol
InChI Key: TYQVVCGLULDKTB-UHFFFAOYSA-N
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Description

N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is a complex organic compound with a molecular formula of C28H24N2O3 This compound is characterized by its unique structure, which includes two benzamide groups connected by an oxybis(phenylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide typically involves the reaction of 4,4’-oxydianiline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

60498-44-4

Molecular Formula

C40H30N4O5

Molecular Weight

646.7 g/mol

IUPAC Name

2-benzamido-N-[4-[4-[(2-benzamidobenzoyl)amino]phenoxy]phenyl]benzamide

InChI

InChI=1S/C40H30N4O5/c45-37(27-11-3-1-4-12-27)43-35-17-9-7-15-33(35)39(47)41-29-19-23-31(24-20-29)49-32-25-21-30(22-26-32)42-40(48)34-16-8-10-18-36(34)44-38(46)28-13-5-2-6-14-28/h1-26H,(H,41,47)(H,42,48)(H,43,45)(H,44,46)

InChI Key

TYQVVCGLULDKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6

Origin of Product

United States

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